molecular formula C12H12N2OS2 B282159 5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione

Cat. No.: B282159
M. Wt: 264.4 g/mol
InChI Key: ILHPWNRSMANFEJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature as 5-(4-Dimethylaminobenzylidene)rhodanine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione typically involves the condensation of 4-(Dimethylamino)benzaldehyde with rhodanine. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione involves its interaction with specific molecular targets. In biological systems, it binds to metal ions, forming complexes that can be detected through colorimetric assays. The compound’s ability to form stable complexes with metals like silver makes it useful in various analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Dimethylamino)benzylidene)oxazolidine-2,4-dithione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its applications in various fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+

InChI Key

ILHPWNRSMANFEJ-JXMROGBWSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2

Origin of Product

United States

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